molecular formula C21H18N2O4S B3482369 methyl 4-cyano-5-[(2-ethoxy-1-naphthoyl)amino]-3-methyl-2-thiophenecarboxylate

methyl 4-cyano-5-[(2-ethoxy-1-naphthoyl)amino]-3-methyl-2-thiophenecarboxylate

Cat. No. B3482369
M. Wt: 394.4 g/mol
InChI Key: UAILWVNKIFJYNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4-cyano-5-[(2-ethoxy-1-naphthoyl)amino]-3-methyl-2-thiophenecarboxylate” is a complex organic compound. It contains several functional groups, including a cyano group (-CN), an ethoxy group (-OCH2CH3), a carboxylate ester group (-COOCH3), and an amino group (-NH2). The presence of these functional groups suggests that this compound may have interesting chemical properties and could be involved in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a naphthalene ring (a type of aromatic hydrocarbon). The naphthalene ring system is planar, which may contribute to the compound’s stability .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the polar cyano, ethoxy, carboxylate ester, and amino groups would likely make it more soluble in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use, which is not specified. If it’s intended to be used as a drug, for example, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

Without specific information, it’s difficult to provide details on the safety and hazards associated with this compound. As with any chemical, safe handling procedures should be followed to minimize risk .

Future Directions

The future directions for research on this compound would depend on its intended use and the results of initial studies. If it shows promise in a particular application, such as in drug development, further studies would likely focus on optimizing its synthesis, understanding its mechanism of action, and assessing its safety and efficacy .

properties

IUPAC Name

methyl 4-cyano-5-[(2-ethoxynaphthalene-1-carbonyl)amino]-3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S/c1-4-27-16-10-9-13-7-5-6-8-14(13)17(16)19(24)23-20-15(11-22)12(2)18(28-20)21(25)26-3/h5-10H,4H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAILWVNKIFJYNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=C(C(=C(S3)C(=O)OC)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 4-cyano-5-[(2-ethoxy-1-naphthoyl)amino]-3-methyl-2-thiophenecarboxylate
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methyl 4-cyano-5-[(2-ethoxy-1-naphthoyl)amino]-3-methyl-2-thiophenecarboxylate
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methyl 4-cyano-5-[(2-ethoxy-1-naphthoyl)amino]-3-methyl-2-thiophenecarboxylate
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methyl 4-cyano-5-[(2-ethoxy-1-naphthoyl)amino]-3-methyl-2-thiophenecarboxylate
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methyl 4-cyano-5-[(2-ethoxy-1-naphthoyl)amino]-3-methyl-2-thiophenecarboxylate
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methyl 4-cyano-5-[(2-ethoxy-1-naphthoyl)amino]-3-methyl-2-thiophenecarboxylate

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